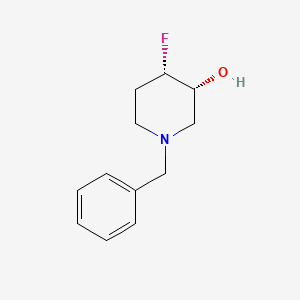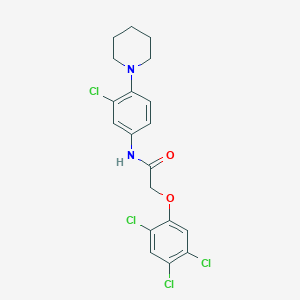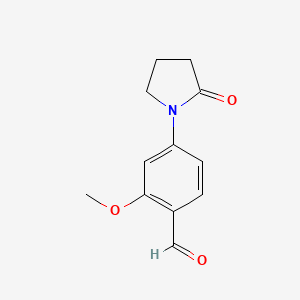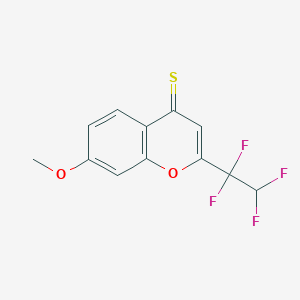
7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-thione is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a methoxy group at the 7th position, a tetrafluoroethyl group at the 2nd position, and a thione group at the 4th position of the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-thione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable chromene derivative.
Methoxylation: Introduction of the methoxy group at the 7th position using methanol and a suitable catalyst.
Tetrafluoroethylation: The tetrafluoroethyl group is introduced at the 2nd position using tetrafluoroethylene and a catalyst under controlled conditions.
Thionation: The final step involves the conversion of the carbonyl group at the 4th position to a thione group using a thionating agent such as Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one: Similar structure but with a carbonyl group instead of a thione group.
7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-ol: Similar structure but with a hydroxyl group at the 4th position.
Uniqueness
7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C12H8F4O2S |
|---|---|
Molecular Weight |
292.25 g/mol |
IUPAC Name |
7-methoxy-2-(1,1,2,2-tetrafluoroethyl)chromene-4-thione |
InChI |
InChI=1S/C12H8F4O2S/c1-17-6-2-3-7-8(4-6)18-10(5-9(7)19)12(15,16)11(13)14/h2-5,11H,1H3 |
InChI Key |
PDXCWXNABCKODG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=S)C=C(O2)C(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


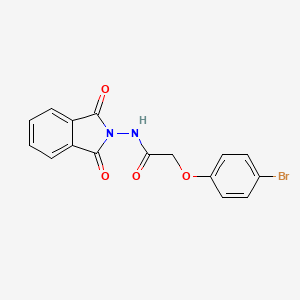

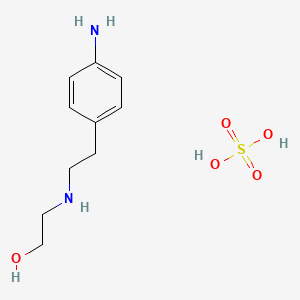
![1-Ethyl-3-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea](/img/structure/B12450917.png)

![Tert-butyl 2-[(4-bromoanilino)methyl]piperidine-1-carboxylate](/img/structure/B12450920.png)

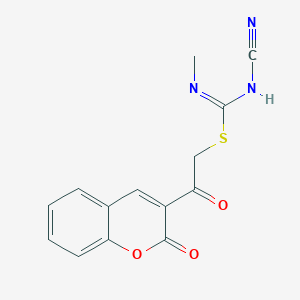
![N-[2-(2,3-dimethylphenyl)-1,3-dioxoisoindol-5-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B12450931.png)
![N-{[4-(2-Cyanophenyl)piperazin-1-YL]methyl}-3-methylbenzamide; maleic acid](/img/structure/B12450936.png)
